[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15768402
Molecular Formula: C12H16FN3O
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FN3O |
|---|---|
| Molecular Weight | 237.27 g/mol |
| IUPAC Name | N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
| Standard InChI | InChI=1S/C12H16FN3O/c1-3-16-12(13)11(9(2)15-16)8-14-7-10-5-4-6-17-10/h4-6,14H,3,7-8H2,1-2H3 |
| Standard InChI Key | SCGNRIVAFMUBAA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C(=N1)C)CNCC2=CC=CO2)F |
Introduction
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a complex organic compound featuring a unique molecular structure. It includes a pyrazole ring and a furan moiety, both of which are significant for its chemical reactivity and biological activity. The presence of ethyl, fluorine, and methyl groups on the pyrazole ring contributes to its potential applications in medicinal chemistry and pharmacology.
Synthesis and Chemical Reactivity
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves multi-step organic reactions. These may include:
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Fluorination reactions: These are critical for introducing the fluorine atom, which enhances the compound's lipophilicity and biological activity.
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Coupling reactions: These are used to link the pyrazole and furan moieties, forming the final compound.
The chemical reactivity of this compound can be explored through various synthetic routes, which are essential for modifying its structure to enhance biological activity or synthesize derivatives with novel properties.
Biological Activity and Potential Applications
Research indicates that [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine exhibits significant pharmacological properties. Its unique structure allows it to interact with various biological targets, influencing biochemical pathways and potentially leading to therapeutic effects. The compound's applications span fields such as medicinal chemistry and pharmacology, particularly in the development of drugs targeting specific enzymes or receptors.
| Field of Application | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development targeting specific enzymes or receptors |
| Pharmacology | Therapeutic effects through interaction with biological targets |
Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 1-(1-Methylpyrazol-4-yl)methanamine | Simpler structure with one pyrazole ring |
| N-(5-Fluoro-pyrazolyl)methanamine | Contains fluorine but fewer substituents |
| [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine | Dual functionality with pyrazole and furan rings |
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